カテキン五酢酸

概要

説明

Catechin pentaacetate is a natural product found in various organisms . It’s a derivative of catechin, a flavonoid that’s broadly distributed in the plant kingdom and is a major component of beverages like tea .

Synthesis Analysis

A total synthesis of optically pure (+)-catechin pentaacetate has been established using the (-)-chalcon epoxide derived from 3,4,2′,4′,6′-pentakis (methoxymethoxy)chalcon as the starting material .Molecular Structure Analysis

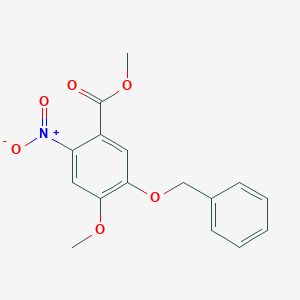

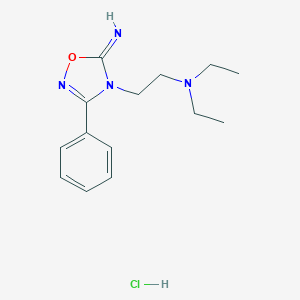

The molecular structure of catechin pentaacetate is characterized by two benzene rings (A- and B-rings), linked by a dihydropyran heterocycle (C-ring), which contains a hydroxyl moiety on carbon 3 . The stability order and the effects of electron delocalization in the structures have been analyzed in depth .Physical And Chemical Properties Analysis

Catechin pentaacetate has a molecular weight of 500.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .科学的研究の応用

生体利用率と安定性の向上

カテキン五酢酸は、カテキンの生体利用率と安定性を向上させるために合成されました。 この修飾は、カテキンを体内でよりアクセスしやすく、耐久性を持たせることで、カテキンの健康上の利点を高めることを目的としています .

紫外線放射に対する保護力

研究によると、カテキンは紫外線放射から保護する可能性があります。 誘導体として、カテキン五酢酸もこの保護効果に寄与し、肌のケアや紫外線による損傷の予防に役立つ可能性があります .

抗菌および抗ウイルス効果

カテキンは、抗菌および抗ウイルスの特性を示すことが実証されています。 カテキン五酢酸は、これらの効果に焦点を当てた研究に適用でき、感染症の新しい治療法につながる可能性があります .

抗炎症および抗アレルギー特性

カテキンの抗炎症および抗アレルギー効果は、カテキン五酢酸が炎症やアレルギー反応に関連する研究に役立つ可能性があることを示唆しています .

抗がん研究

カテキンは、抗がん研究で可能性を示しています。 カテキン五酢酸は、新しい抗がん療法を探求する研究に関与する可能性があります .

代謝工学による生産性向上

代謝工学によるカテキンの生合成に関心が寄せられています。 カテキン五酢酸は、(+)-カテキンの生産量増加を目的とした研究において役割を果たす可能性があります .

機能性食品開発

安定性と生体利用率が向上したことを考えると、カテキン五酢酸は、基礎的な栄養を超えた健康上の利点を提供することを目的とした機能性食品の開発における成分として検討することができます .

抗酸化研究

抗酸化物質として、カテキン五酢酸は、酸化ストレスとそのさまざまな病気への影響を研究する研究に使用され、抗酸化療法の開発に貢献する可能性があります .

これらの用途は、カテキン五酢酸が科学研究において汎用性があり、探索と潜在的な治療開発のための多くの道筋を提供していることを示しています。

MDPI - Alterations in Intestinal Brush Border… <a aria-label="2: MDPI - Alterations in Intestinal Brush Border…" data-citationid="98041c94-8b79-705e-70a2-9c277ce735b4-41" h="ID=SERP,5015.1" href="https://biomeddermatol.biomedcentral.com/articles/10.1186/s41702-02

作用機序

Target of Action

Catechin pentaacetate, a derivative of catechin, primarily targets the cyclooxygenase-1 (COX-1) enzyme . COX-1 is involved in the production of prostaglandins, which play a crucial role in inflammation and pain .

Mode of Action

Catechin pentaacetate interacts with its target, COX-1, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

Catechin pentaacetate affects several biochemical pathways. It can regulate the Nrf2 and NFkB pathways , impacting oxidative stress and inflammation by influencing gene expression . Other pathways like MAPKs and COMT and receptor tyrosine kinase are also affected by catechin and its derivatives, altering their action and cellular activity .

Pharmacokinetics

It is known that catechins have some issues with bioavailability, which needs to be addressed for effective catechin-based therapies .

Result of Action

The molecular and cellular effects of catechin pentaacetate’s action are diverse. It has been found to possess promising anti-inflammatory , neuroprotective , antioxidant , antibacterial , anticancer , and anti-viral properties . These effects are mainly due to its ability to alter various biochemical pathways .

Action Environment

The action, efficacy, and stability of catechin pentaacetate can be influenced by various environmental factors. For instance, the solubility and interactions of catechin can alter its separation quality, impacting its effectiveness .

Safety and Hazards

将来の方向性

To further enhance the health benefits, bioavailability, and stability of catechin, researchers have synthesized and characterized catechin pentaacetate and catechin pentabutanoate as two new ester derivatives of catechin . Despite their numerous beneficial properties, catechins face many challenges in their development as therapeutic agents, including poor absorption, low bioavailability, and rapid degradation . The introduction of nanobiotechnology provides target-based and stable delivery, which enhances catechin bioavailability and optimizes drug efficacy .

特性

IUPAC Name |

[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Catechin pentaacetate a compound of interest in chemical synthesis?

A1: Catechin pentaacetate serves as a valuable synthetic intermediate, particularly in the total synthesis of naturally occurring flavonoids like (+)-catechin. [] Its synthesis from optically pure precursors allows for the production of enantiomerically pure (+)-catechin, which is crucial for studying the biological activity of this specific enantiomer. []

Q2: How does the structure of Catechin pentaacetate influence its reactivity?

A2: The presence of acetate groups in Catechin pentaacetate significantly impacts its reactivity compared to Catechin. For example, while Catechin can be readily iodinated with N-iodosuccinimide (NIS), Catechin pentaacetate demonstrates resistance to this reaction. [] This difference in reactivity highlights the influence of protecting groups on the chemical behavior of flavonoids and enables selective modification at different positions on the Catechin scaffold.

Q3: Can you elaborate on the use of Catechin pentaacetate in studying isotopic labeling?

A3: Catechin pentaacetate plays a crucial role in investigating H/D exchange in Catechin derivatives. Researchers have successfully synthesized Catechin pentaacetate from partially deuterated Catechin, observing no H/D exchange during the process. [] This finding confirms that the acetate groups effectively protect the hydroxyl groups from participating in isotopic exchange reactions, facilitating the study of H/D exchange at specific positions within the Catechin molecule.

Q4: Has Catechin pentaacetate been explored in biological contexts?

A4: Beyond its role in synthetic chemistry, recent research has explored the biological effects of Catechin pentaacetate, particularly in comparison to Catechin itself. A study investigated the impact of Catechin pentaacetate on intestinal health in an in vivo model (Gallus gallus). [] The findings revealed that Catechin pentaacetate, similar to Catechin, exhibited a beneficial effect on the gut microbiome by reducing the density of specific bacterial genera and species. [] This research highlights the potential for Catechin pentaacetate to exert biological activities comparable to its parent compound, warranting further investigation into its potential health benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。